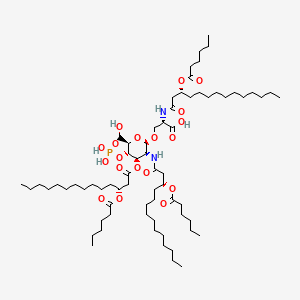

Hexanoic acid, (1R)-1-(2-(((1S)-1-carboxy-2-((2-deoxy-3-O-((3R)-1-oxo-3-((1-oxohexyl)oxy)tetradecyl)-2-(((3R)-1-oxo-3-((1-oxohexyl)oxy)tetradecyl)amino)-4-O-phosphono-beta-D-glucopyranosyl)oxy)ethyl)amino)-2-oxoethyl)dodecyl ester

Descripción general

Descripción

CRX-526 es un compuesto sintético conocido por su actividad antagonista contra el receptor tipo Toll 4 (TLR4). Este receptor es un componente crítico del sistema inmunitario, reconociendo patógenos e iniciando respuestas inflamatorias. CRX-526 ha mostrado potencial para proteger contra la nefropatía diabética avanzada y reducir la inflamación en varios modelos de enfermedades .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: CRX-526 se sintetiza a través de una serie de reacciones químicas que involucran la unión de cadenas específicas de ácidos grasos a un esqueleto de glucosamina. El proceso generalmente implica:

Paso 1: Protección de los grupos hidroxilo en la molécula de glucosamina.

Paso 2: Unión de cadenas de ácidos grasos a la glucosamina protegida.

Paso 3: Desprotección de los grupos hidroxilo para producir el producto final.

Métodos de producción industrial: La producción industrial de CRX-526 sigue rutas sintéticas similares, pero a mayor escala. El proceso involucra:

- Síntesis a gran escala de intermedios de glucosamina protegidos.

- Reacciones de unión utilizando reactores automatizados para garantizar la consistencia y la pureza.

- Pasos de purificación, incluyendo cristalización y cromatografía, para obtener CRX-526 de alta pureza .

Análisis De Reacciones Químicas

Tipos de reacciones: CRX-526 principalmente experimenta reacciones de sustitución debido a la presencia de grupos funcionales reactivos en el esqueleto de glucosamina. Estas reacciones incluyen:

- N-acilación: Unión de cadenas de ácidos grasos a los grupos amino en la glucosamina.

- O-acilación: Unión de cadenas de ácidos grasos a los grupos hidroxilo en la glucosamina .

Reactivos y condiciones comunes:

- Reactivos: Cloruros de ácidos grasos, agentes protectores (por ejemplo, grupos bencilo), agentes desprotectores (por ejemplo, catalizadores de hidrogenación).

- Condiciones: Las reacciones generalmente se llevan a cabo en disolventes orgánicos como diclorometano o tetrahidrofurano en condiciones anhidras .

Productos principales: El producto principal de estas reacciones es CRX-526, caracterizado por su longitud específica de cadena de ácido graso y el esqueleto de glucosamina .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Transdermal Drug Delivery

Hexanoic acid derivatives have been studied for their role as transdermal permeation enhancers . Research indicates that specific esters of hexanoic acid can significantly improve the skin's permeability to various drugs, such as theophylline. For instance, dodecyl 6-(dimethylamino)hexanoate demonstrated an enhancement ratio (ER) of nearly 80, indicating its effectiveness in facilitating drug absorption through the skin barrier . The mechanism behind this enhancement is attributed to the structural properties of the esters, which allow for better interaction with skin lipids.

Anticonvulsant Properties

Another important application is in the synthesis of compounds like pregabalin, which is used for treating epilepsy and neuropathic pain. Hexanoic acid derivatives serve as intermediates in the synthesis of these pharmacologically active compounds . The ability of these derivatives to enhance solubility and bioavailability of poorly soluble drugs is critical for their therapeutic efficacy.

Biochemical Applications

Antioxidant Activity

Research has shown that hexanoic acid esters can exhibit significant antioxidant properties. For example, esters derived from phenolic compounds have been synthesized and evaluated for their ability to scavenge free radicals. The antioxidant activity varies based on the substituents on the aromatic ring, with certain configurations demonstrating superior performance . This property is particularly valuable in food preservation and cosmetic formulations.

Enzyme Substrates

Hexanoic acid derivatives are also utilized as substrates in enzymatic reactions. Their structural diversity allows them to be effective in various enzyme-catalyzed processes, which can lead to the development of new biochemical assays or therapeutic agents .

Material Science Applications

Synthetic Lubricants

In material science, hexanoic acid esters are being explored as potential synthetic lubricants due to their favorable thermal stability and viscosity characteristics. Studies indicate that these esters possess good thermal stability under high temperatures, making them suitable for use in various industrial applications . The ability to tailor the properties of these esters through structural modifications enhances their applicability in lubricant formulations.

Summary of Research Findings

The following table summarizes key findings related to the applications of hexanoic acid derivatives:

| Application Area | Key Findings |

|---|---|

| Pharmaceuticals | Effective transdermal permeation enhancers; intermediates for anticonvulsants like pregabalin. |

| Biochemistry | Significant antioxidant activity; effective enzyme substrates for biochemical reactions. |

| Material Science | Good thermal stability; potential use as synthetic lubricants with tailored viscosity properties. |

Mecanismo De Acción

CRX-526 ejerce sus efectos antagonizando el receptor tipo Toll 4 (TLR4). El mecanismo involucra:

- Bloqueo de la interacción de los lipopolisacáridos (LPS) con TLR4.

- Inhibición de las vías de señalización aguas abajo, incluida la vía del factor nuclear kappa-luz-cadena-potenciador de las células B activadas (NF-κB).

- Reducción de la expresión de citocinas y quimiocinas proinflamatorias, atenuando así la respuesta inflamatoria .

Comparación Con Compuestos Similares

CRX-526 es único entre los antagonistas de TLR4 debido a su longitud específica de cadena de ácido graso y el esqueleto de glucosamina. Compuestos similares incluyen:

- E5531: Otro antagonista de TLR4 con un esqueleto estructural diferente.

- E5564: Un mimético de lípido A con potente actividad antagonista de TLR4 .

Singularidad: La estructura única de CRX-526 le permite bloquear eficazmente la señalización de TLR4 sin desencadenar respuestas inmunitarias no deseadas, convirtiéndolo en un candidato prometedor para aplicaciones terapéuticas .

Actividad Biológica

Hexanoic acid and its derivatives, particularly esters, have garnered significant attention due to their diverse biological activities. The compound in focus, Hexanoic acid, (1R)-1-(2-(((1S)-1-carboxy-2-((2-deoxy-3-O-((3R)-1-oxo-3-((1-oxohexyl)oxy)tetradecyl)-2-(((3R)-1-oxo-3-((1-oxohexyl)oxy)tetradecyl)amino)-4-O-phosphono-beta-D-glucopyranosyl)oxy)ethyl)amino)-2-oxoethyl)dodecyl ester , is a complex molecule that may exhibit notable biological properties. This article explores its biological activity through various studies, focusing on its antioxidant properties, potential therapeutic applications, and mechanisms of action.

Biological Activity Overview

The biological activity of hexanoic acid derivatives can be categorized into several key areas:

1. Antioxidant Activity

Research indicates that hexanoic acid esters can exhibit significant antioxidant properties. For instance, the antioxidant activity of hexanoic acid esters has been evaluated using various assays such as DPPH radical scavenging and ABTS assays. The results suggest that the presence of specific functional groups can enhance the antioxidant capabilities of these compounds.

| Compound | DPPH IC50 (mM) | TEAC |

|---|---|---|

| Vanillyl hexanoate | 1.71 | 0.42 |

| 4-Methoxybenzyl hexanoate | 864.78 | 0.026 |

| BHT (Butylated Hydroxytoluene) | 0.47 | N/A |

These findings illustrate that while some hexanoic acid derivatives demonstrate lower antioxidant activity compared to their parent compounds, modifications can significantly enhance their efficacy in lipid-rich environments .

2. Antimicrobial Properties

Hexanoic acid and its esters have shown potential antimicrobial activity against various pathogens. Studies have demonstrated that certain derivatives can inhibit the growth of bacteria and fungi, making them candidates for developing new antimicrobial agents. For example, the antimicrobial efficacy of hexanoic acid derivatives was assessed against common bacterial strains, revealing a broad-spectrum action .

3. Anti-inflammatory Effects

The anti-inflammatory properties of hexanoic acid derivatives have also been investigated. Some studies reported that these compounds could inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammatory processes. This suggests their potential use in treating conditions characterized by inflammation .

Case Studies

Several case studies highlight the biological activities of hexanoic acid derivatives:

Case Study 1: Antioxidant Efficacy

In a comparative study assessing the antioxidant activities of various hexanoic acid esters, vanillyl hexanoate exhibited superior DPPH radical scavenging activity compared to other tested compounds. The study concluded that structural modifications significantly influence antioxidant potency .

Case Study 2: Antimicrobial Activity

A study on the antimicrobial effects of hexanoic acid derivatives found that dodecyl hexanoate demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a natural preservative in food products .

The mechanisms through which hexanoic acid derivatives exert their biological effects include:

Antioxidant Mechanism

Hexanoic acid esters may scavenge free radicals through hydrogen donation or by chelating metal ions, thus preventing oxidative damage to cellular components.

Antimicrobial Mechanism

The antimicrobial action is likely due to disruption of microbial cell membranes or interference with metabolic pathways essential for microbial survival.

Anti-inflammatory Mechanism

These compounds may modulate inflammatory pathways by inhibiting the expression of cyclooxygenase enzymes or reducing the synthesis of pro-inflammatory cytokines.

Propiedades

Número CAS |

245515-64-4 |

|---|---|

Fórmula molecular |

C69H127N2O19P |

Peso molecular |

1319.7 g/mol |

Nombre IUPAC |

(2S)-2-[[(3R)-3-hexanoyloxytetradecanoyl]amino]-3-[(2R,3R,4R,5S,6R)-3-[[(3R)-3-hexanoyloxytetradecanoyl]amino]-4-[(3R)-3-hexanoyloxytetradecanoyl]oxy-6-(hydroxymethyl)-5-phosphonooxyoxan-2-yl]oxypropanoic acid |

InChI |

InChI=1S/C69H127N2O19P/c1-7-13-19-22-25-28-31-34-40-43-54(85-61(75)46-37-16-10-4)49-59(73)70-57(68(79)80)53-84-69-65(71-60(74)50-55(86-62(76)47-38-17-11-5)44-41-35-32-29-26-23-20-14-8-2)67(66(58(52-72)88-69)90-91(81,82)83)89-64(78)51-56(87-63(77)48-39-18-12-6)45-42-36-33-30-27-24-21-15-9-3/h54-58,65-67,69,72H,7-53H2,1-6H3,(H,70,73)(H,71,74)(H,79,80)(H2,81,82,83)/t54-,55-,56-,57+,58-,65-,66-,67-,69-/m1/s1 |

Clave InChI |

PRIXXGNJDNLMBH-DPGPRPECSA-N |

SMILES |

CCCCCCCCCCCC(CC(=O)NC1C(C(C(OC1OCC(C(=O)O)NC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCC)CO)OP(=O)(O)O)OC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCC)OC(=O)CCCCC |

SMILES isomérico |

CCCCCCCCCCC[C@H](CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC[C@@H](C(=O)O)NC(=O)C[C@@H](CCCCCCCCCCC)OC(=O)CCCCC)CO)OP(=O)(O)O)OC(=O)C[C@@H](CCCCCCCCCCC)OC(=O)CCCCC)OC(=O)CCCCC |

SMILES canónico |

CCCCCCCCCCCC(CC(=O)NC1C(C(C(OC1OCC(C(=O)O)NC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCC)CO)OP(=O)(O)O)OC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCC)OC(=O)CCCCC |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

CRX-526 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.